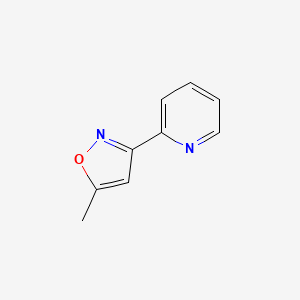

5-Methyl-3-(pyridin-2-yl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

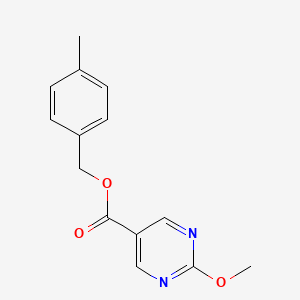

5-Methyl-3-(pyridin-2-yl)isoxazole is a chemical compound with the molecular formula C10H8N2O3 . It is a member of the isoxazole class of compounds, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . These methods have been improved and modernized over time, and they are popular among synthetic chemists due to their universality .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom . The InChI code for this compound is 1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis

Isoxazoles, including this compound, can undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.19 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Scaffold for Derivatives

5-Methyl-3-(pyridin-2-yl)isoxazole serves as a useful scaffold for the synthesis of highly functionalized derivatives and heterocycles. A study highlighted the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are convenient scaffolds for creating new 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Antiviral Activity

The antiviral activity of novel, orally bioavailable inhibitors of human rhinovirus (HRV) 3C protease was investigated, showcasing the potential of this compound derivatives in treating viral infections. These inhibitors demonstrated efficacy across all HRV serotypes tested, providing a significant advancement in antiviral therapy (Patick et al., 2005).

Pyrolysis and Product Formation

Research into the pyrolysis of isoxazole and its derivatives, including 5-methyl isoxazole, has revealed new primary products and the pivotal role of vinylnitrene. This study offers insights into the thermal decomposition of isoxazoles and their potential applications in chemical synthesis (Nunes et al., 2011).

Color Tuning of Iridium Complexes

The role of ancillary ligands, including isoxazole derivatives, in the color tuning of iridium complexes has been explored. This research contributes to the development of materials for organic light-emitting devices (OLEDs) and other applications requiring precise control over photophysical properties (Stagni et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Isoxazoles, including 5-Methyl-3-(pyridin-2-yl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies, exploring their biological activities, and their potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

5-methyl-3-pyridin-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWOSLUFNXTPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2673058.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2673065.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)

![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)

![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2673076.png)